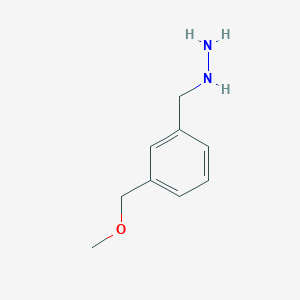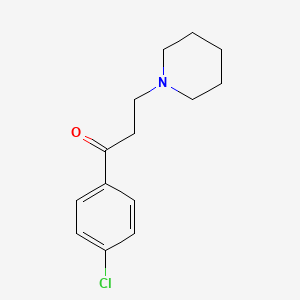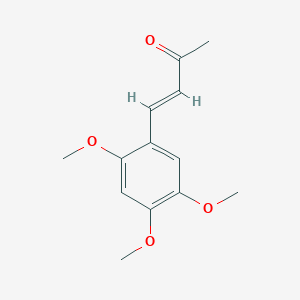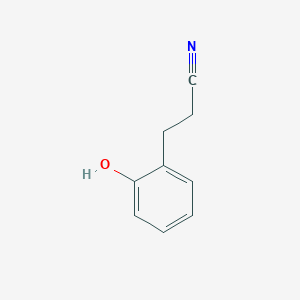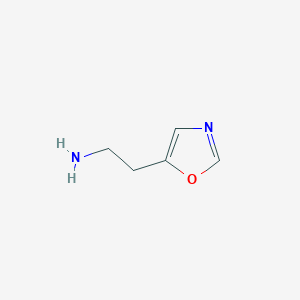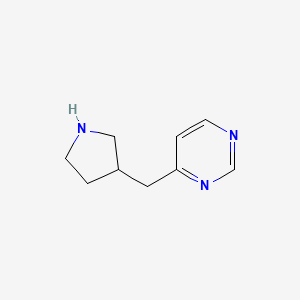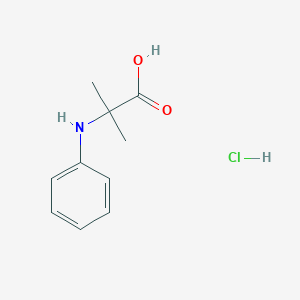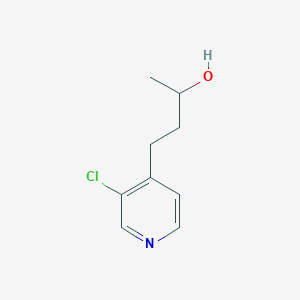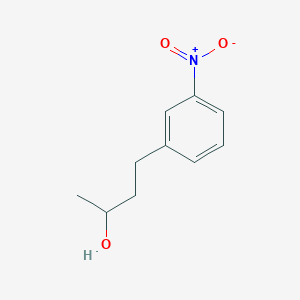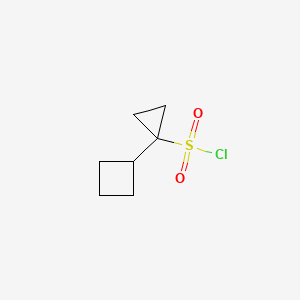![molecular formula C8H12N4 B15323643 4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty, which makes it a valuable scaffold for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine typically involves a multi-step process One common method starts with the preparation of a cyclobutane derivative, which is then subjected to a series of cyclization reactions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.
化学反应分析
Types of Reactions
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
科学研究应用
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: It can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.
Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4,5-dihydro-1H-pyrazole: This compound shares a similar pyrazole core but lacks the spirocyclic structure.
Cyclobutane derivatives: These compounds share the cyclobutane ring but differ in their functional groups and overall structure.
Spirocyclic amines: These compounds share the spirocyclic structure but differ in the specific rings and functional groups attached.
Uniqueness
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine is unique due to its combination of a spirocyclic structure with a pyrazole core and an amine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
属性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC 名称 |
spiro[4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-3-amine |
InChI |
InChI=1S/C8H12N4/c9-7-5-4-10-8(2-1-3-8)6(5)11-12-7/h10H,1-4H2,(H3,9,11,12) |
InChI 键 |
KVHZLWKSGUGNBB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)C3=C(CN2)C(=NN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


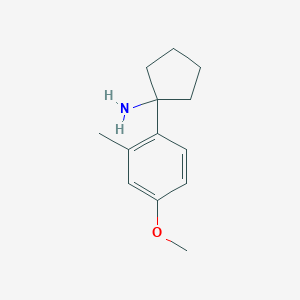
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
